MC-Val-Cit-PAB-carfilzomib
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Overview
Description
MC-Val-Cit-PAB-carfilzomib is a compound used in antibody-drug conjugates (ADC) for targeted cancer therapy. It combines the irreversible proteasome inhibitor carfilzomib with the linker MC-Val-Cit-PAB, which facilitates the delivery of the drug to cancer cells . This compound is designed to enhance the efficacy of cancer treatment by ensuring the precise delivery of the therapeutic agent to the target cells, thereby minimizing off-target effects and reducing toxicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Val-Cit-PAB-carfilzomib involves multiple steps, starting with the preparation of the linker MC-Val-Cit-PAB, followed by its conjugation with carfilzomib . The linker is synthesized using standard peptide coupling reactions, where the valine-citrulline dipeptide is coupled with para-aminobenzyloxycarbonyl (PAB) under specific conditions . The final step involves the conjugation of the linker to carfilzomib, which is achieved through a series of chemical reactions that ensure the stability and activity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers for the preparation of the linker, followed by large-scale conjugation reactions to produce the final compound . Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
MC-Val-Cit-PAB-carfilzomib undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound is relatively stable under oxidative and reductive conditions, but specific reagents can induce these reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions are used to induce hydrolysis.
Oxidation: Oxidizing agents such as hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Carfilzomib and the cleaved linker.
Oxidation and Reduction: Modified forms of the compound with altered functional groups.
Substitution: Derivatives of this compound with different substituents on the PAB moiety.
Scientific Research Applications
MC-Val-Cit-PAB-carfilzomib has several scientific research applications, including:
Mechanism of Action
MC-Val-Cit-PAB-carfilzomib exerts its effects through the inhibition of the proteasome, a complex responsible for degrading intracellular proteins . Carfilzomib irreversibly binds to the chymotrypsin-like activity of the 20S catalytic core subunit of the proteasome, leading to the accumulation of proteins and subsequent cell cycle arrest and apoptosis . The linker MC-Val-Cit-PAB ensures the selective delivery of carfilzomib to cancer cells, where it is cleaved by lysosomal enzymes, releasing the active drug .
Comparison with Similar Compounds
MC-Val-Cit-PAB-carfilzomib is unique due to its specific linker and the use of carfilzomib as the active agent. Similar compounds include:
MC-Val-Cit-PAB-monomethyl auristatin E (MMAE): Another ADC linker-drug conjugate used in cancer therapy.
MC-Val-Cit-PAB-duocarmycin: A compound with a different cytotoxic agent but similar linker.
MC-Val-Cit-PAB-maytansinoid: Another ADC with a different payload but the same linker.
These compounds share the same linker but differ in their cytotoxic agents, which affects their mechanism of action and therapeutic applications .
Properties
Molecular Formula |
C68H96IN11O13 |
---|---|
Molecular Weight |
1402.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]morpholin-4-ium-4-yl]acetyl]amino]-4-phenylbutanoyl]amino]-4-methyl-N-[(2S)-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanamide;iodide |
InChI |
InChI=1S/C68H95N11O13.HI/c1-44(2)38-53(61(84)68(7)43-92-68)74-65(88)55(40-48-20-13-9-14-21-48)76-64(87)54(39-45(3)4)75-63(86)52(29-26-47-18-11-8-12-19-47)72-57(81)42-79(34-36-91-37-35-79)41-49-24-27-50(28-25-49)71-62(85)51(22-17-32-70-67(69)90)73-66(89)60(46(5)6)77-56(80)23-15-10-16-33-78-58(82)30-31-59(78)83;/h8-9,11-14,18-21,24-25,27-28,30-31,44-46,51-55,60H,10,15-17,22-23,26,29,32-43H2,1-7H3,(H9-,69,70,71,72,73,74,75,76,77,80,81,85,86,87,88,89,90);1H/t51-,52-,53-,54-,55-,60-,68+;/m0./s1 |
InChI Key |
LZSSFWVHVYJCSL-FWDVWTIGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)[C@]1(CO1)C)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O.[I-] |
Canonical SMILES |
CC(C)CC(C(=O)C1(CO1)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CCC3=CC=CC=C3)NC(=O)C[N+]4(CCOCC4)CC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN6C(=O)C=CC6=O.[I-] |
Origin of Product |
United States |
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